1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea
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Overview
Description
1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea is a chemical compound with the molecular formula C13H15N3O3S and a molecular weight of 293.34. This compound has garnered significant attention in scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea involves various synthetic routes and reaction conditions. One common method includes the reaction of 4,7-dimethoxybenzo[d]thiazole with allyl isocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace specific functional groups on the compound.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential biological activities, making it a candidate for further studies in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1-Allyl-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea can be compared with other similar compounds, such as:
Benzothiazole derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Urea derivatives: Compounds with urea functional groups are known for their diverse chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-4-7-14-12(17)16-13-15-10-8(18-2)5-6-9(19-3)11(10)20-13/h4-6H,1,7H2,2-3H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMRBKHYOWFEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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